1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a nitrophenyl group, a dihydroquinazolin group, a thiazole ring, and a sulfanylidene group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The nitrophenyl group consists of a benzene ring with a nitro group (-NO2) attached . The dihydroquinazolin group is a bicyclic compound that contains a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the nitro group in the nitrophenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions . The piperazine ring, on the other hand, contains nitrogen atoms that could act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in different solvents . The piperazine ring could contribute to the compound’s basicity .Scientific Research Applications
Synthesis and Anticancer Activity
A study reported the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, utilizing palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds, including structures similar to the one , have shown potential in cytotoxicity evaluations against cancer cell lines, with some derivatives exhibiting significant anticancer activity (Nowak et al., 2015).
Antimicrobial and Antituberculosis Studies
Research into 3-heteroarylthioquinoline derivatives, related to the compound of interest, has demonstrated in vitro activity against Mycobacterium tuberculosis. Among the compounds tested, specific derivatives have shown promising antituberculosis activity without cytotoxic effects against mouse fibroblast cells, indicating their potential as therapeutic agents (Chitra et al., 2011).
Anti-inflammatory and Analgesic Properties
Another research focus has been on synthesizing novel triazole derivatives, incorporating piperazine and morpholine moieties, evaluated for their anti-inflammatory and analgesic activities. Some of these compounds have displayed significant biological effects, suggesting their potential for development into new therapeutic agents (Ahmed et al., 2017).
Antimicrobial Activity
Further studies have involved the synthesis of quinazoline derivatives, with investigations into their antimicrobial effects. These studies have identified compounds with potent antibacterial and antifungal activities, highlighting the potential of such derivatives in addressing resistant microbial strains (Kale et al., 2017).
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S2/c31-20(29-11-9-28(10-12-29)16-5-7-17(8-6-16)30(32)33)13-15-14-35-23(24-15)27-21-18-3-1-2-4-19(18)25-22(34)26-21/h1-8,14,18H,9-13H2,(H,24,26,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHYCRRCVGYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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